N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 3-propoxy group at position 3, a 1-propyl group at position 1, and a carboxamide moiety at position 4 linked to a 2,3-dihydrobenzo[b][1,4]dioxin ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-7-21-12-14(18(20-21)25-8-4-2)17(22)19-13-5-6-15-16(11-13)24-10-9-23-15/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHFLTLJRORGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with appropriate reagents to introduce the pyrazole and carboxamide functionalities . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antibacterial or enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial growth or modulation of biochemical pathways in cells .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Substituent Flexibility: The target compound features longer alkyl chains (propoxy, propyl) compared to the methyl/methoxy groups in the analog from . This increases lipophilicity, which may influence bioavailability or binding affinity.
Molecular Weight and Complexity :
- The hydroxyethyl-linked analog () has a lower molecular weight (333.34 g/mol) due to its simpler substituents, while the oxadiazole derivative () exhibits higher nitrogen content (5N vs. 3N in the target).
Functional Group Impact :
- The hydroxyethyl group in ’s compound introduces additional hydrogen-bonding capacity, contrasting with the purely alkyl-substituted target compound .
- The oxadiazole ring in ’s analog may enhance metabolic stability compared to the carboxamide linker in the target .
Limitations of Available Data
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is with a molecular weight of 396.48 g/mol. Its structure features a pyrazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin group, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Key Findings:
- Inhibition of COX Enzymes : Compounds derived from the pyrazole core exhibited IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .
- In Vivo Studies : In carrageenan-induced rat paw edema models, these compounds demonstrated up to 96% edema inhibition, surpassing the efficacy of established anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Pyrazole derivatives have been associated with various mechanisms of action against cancer cells, including induction of apoptosis and inhibition of cell proliferation.
Research Insights:
- PARP Inhibition : A related compound was identified as a potent inhibitor of PARP1 with an IC50 value as low as 0.082 μM, suggesting potential applications in cancer therapy .
- Cell Line Studies : Compounds similar to this compound have shown effectiveness against various cancer cell lines in vitro .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Pyrazole derivatives have been documented to exhibit significant antioxidant activity.
Experimental Results:
- DPPH Assay : Compounds were evaluated using the DPPH radical scavenging assay, showing effective scavenging activity comparable to standard antioxidants .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of substituted pyrazoles and evaluated their anti-inflammatory and anticancer activities. The most promising derivatives showed high selectivity for COX-2 with minimal ulcerogenic effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, substituents that enhance lipophilicity often correlate with increased potency against COX enzymes .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | IC50/Effectiveness |
|---|---|---|
| Anti-inflammatory | COX inhibition | IC50 = 0.034 - 0.052 μM |
| Anticancer | PARP inhibition | IC50 = 0.082 μM |
| Antioxidant | DPPH scavenging | Comparable to standards |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
